2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one belongs to the pyrrolo-pyrimidinone family, characterized by a bicyclic scaffold with sulfur and aromatic substituents. Key structural features include:
- Thioether linkage: A 2-methylbenzylthio group at position 2.
- Aromatic substituents: Phenyl at position 7 and p-tolyl (4-methylphenyl) at position 3.
These substituents likely influence solubility, metabolic stability, and target binding compared to analogs .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-12-14-22(15-13-18)30-26(31)25-24(23(16-28-25)20-9-4-3-5-10-20)29-27(30)32-17-21-11-7-6-8-19(21)2/h3-16,28H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPRDSMFWBZXIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation:
Aromatic Substitution: The phenyl and p-tolyl groups are usually introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the aromatic substituents, potentially altering the compound’s electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrimidine ring or aromatic substituents.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Thioether vs. Thioxo : The target’s thioether group (C-S-C) at position 2 contrasts with thioxo (C=S) in compounds like 7a . Thioethers are less reactive toward nucleophiles but may enhance metabolic stability compared to thiones .
- Aromatic Substitution : The p-tolyl group at position 3 is shared with 15a , while 7a includes p-tolyl at position 5, suggesting positional effects on ring electronics.
Physicochemical and Pharmacological Properties
Melting Points and Stability:
- Analogs with methoxy groups (e.g., 3a, 12a) exhibit lower melting points (148–150°C for 3a vs. 241–243°C for 12a), suggesting that polar substituents like hydroxyl or methoxy reduce thermal stability . The target’s bulky aromatic groups may result in a higher melting point, though data are unavailable.
- Compound 3b (3-hydroxyphenyl derivative) has a notably high melting point (303–304°C), indicating strong intermolecular hydrogen bonding .
Bioactivity Insights:
- The target’s phenyl and p-tolyl groups may similarly modulate interactions with hydrophobic binding pockets.
- Enzyme Inhibition : Fluorinated thioethers (e.g., 13g) demonstrate high purity (99%) and selectivity in enzyme inhibition, highlighting the role of halogenation in optimizing drug-like properties .
Biological Activity
The compound 2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a novel pyrrolo-pyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate thiol and pyrimidine precursors. For example, the method may include:
- Reagents : 2-methylbenzyl thiol, phenyl and p-tolyl substituents.
- Conditions : The reaction is often conducted in dimethylformamide (DMF) with potassium carbonate as a base.
- Purification : Post-reaction, the product is purified using silica gel chromatography.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzylthio-pyrimidines have shown potent antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 μM for related compounds .
| Compound | MIC (μM) | Bacterial Strains |
|---|---|---|
| Compound A | 0.21 | E. coli |
| Compound B | 0.35 | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, with mechanisms involving inhibition of key metabolic pathways in tumor cells. For example, certain pyrimidine derivatives have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells .
The biological activity of this compound may be attributed to:
- Enzyme Inhibition : Inhibition of DHODH has been linked to reduced proliferation of cancer cells.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various thio-pyrimidine derivatives, including those structurally similar to our compound. The results indicated that these compounds could effectively inhibit bacterial growth, supporting their potential as new antimicrobial agents .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of pyrrolo-pyrimidine derivatives on human cancer cell lines using MTT assays. The results demonstrated that certain derivatives had significant cytotoxicity at low concentrations, highlighting their potential for development as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
